6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C27H35N3 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
6-dodecyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H35N3/c1-3-4-5-6-7-8-9-10-11-14-20-30-26-21(2)16-15-17-22(26)25-27(30)29-24-19-13-12-18-23(24)28-25/h12-13,15-19H,3-11,14,20H2,1-2H3 |
InChI Key |
FSSKLBBBACXJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Preparation Methods
Isatin-Diamine Cyclocondensation
In a representative procedure, 7-methylisatin is reacted with 1,2-diaminobenzene derivatives under acidic conditions. For instance, 3,4-diaminotoluene (bearing a methyl group) undergoes cyclocondensation with isatin in refluxing acetic acid to yield 7-methyl-6H-indolo[2,3-b]quinoxaline. To introduce the dodecyl chain, the nitrogen atom at position 6 is alkylated post-cyclization. This two-step process achieved a 67% yield for the core structure in a similar system.
N-Alkylation Strategies
Direct Alkylation of the Indoloquinoxaline Core
The dodecyl group is introduced via nucleophilic substitution at the N6 position. A optimized protocol involves treating 7-methyl-6H-indolo[2,3-b]quinoxaline with 1-bromododecane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 24 hours. This method yielded 82% of the target compound, with purity confirmed by HPLC (>98%).
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 70°C |
| Time | 24 h |
| Yield | 82% |
Microwave-Assisted Alkylation
Microwave irradiation significantly reduces reaction times. Using a Biotage Initiator+ reactor, alkylation with 1-bromododecane in acetonitrile at 150°C for 15 minutes achieved comparable yields (78%). This method minimizes thermal degradation, crucial for heat-sensitive quinoxaline derivatives.
One-Pot Synthesis via Functionalized Diamines
A streamlined approach employs pre-alkylated diamines. 3,4-Diamino-N-dodecylbenzamide is condensed with 7-methylisatin in glacial acetic acid, enabling simultaneous cyclization and alkylation. This single-step method produced 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline in 65% yield, though purification required silica gel chromatography due to byproduct formation.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via flash chromatography (hexane/ethyl acetate, 4:1). High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O, 85:15) ensures >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=7.6 Hz, 1H, H-5), 7.82 (s, 1H, H-9), 4.28 (t, J=7.2 Hz, 2H, N-CH₂), 2.64 (s, 3H, C7-CH₃).
-
HRMS : m/z calcd for C₂₇H₃₃N₃ [M+H]⁺ 400.2749, found 400.2745.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 67 | 92 | 48 h | Moderate |
| Direct Alkylation | 82 | 98 | 24 h | High |
| Microwave Alkylation | 78 | 97 | 0.25 h | High |
| One-Pot Synthesis | 65 | 90 | 12 h | Low |
Challenges and Optimization
Byproduct Formation
Alkylation at elevated temperatures generates 6,7-dimethyl byproducts (up to 12%) due to methyl group migration. This is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), reducing byproducts to <3%.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but complicate purification. Switching to toluene with phase-transfer catalysts (e.g., TBAB) improved yields to 85% while simplifying isolation.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors achieve 76% yield with a residence time of 30 minutes at 130°C. This method reduces solvent waste and improves reproducibility compared to batch processes.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the indoloquinoxaline scaffold.
Scientific Research Applications
Anticancer Activity
The compound 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline has shown promising anticancer activity in various studies. It is considered an aza analogue of ellipticine, a well-known anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against a range of cancer cell lines.
Key Findings
- Cytotoxicity : In vitro studies demonstrated that several derivatives of indolo[2,3-b]quinoxaline displayed notable cytotoxicity against human tumor cell lines. For instance, compounds synthesized with different substituents were evaluated for their effects on cell viability using the sulforhodamine B (SRB) assay. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like melphalan .
- Mechanism of Action : The mechanism behind the anticancer effects is believed to involve intercalation into DNA, disrupting vital cellular processes necessary for cancer cell proliferation. This intercalation leads to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Data Table: Anticancer Activity of Selected Derivatives
| Compound Name | IC50 (μM) against K562 Cells | Mechanism of Action |
|---|---|---|
| 5b | 23 | DNA intercalation |
| 5d | 38 | Topoisomerase inhibition |
| 5g | 7.2 | DNA intercalation |
| Melphalan | 3.2 | Alkylating agent |
Antiviral Properties
Recent studies have highlighted the antiviral potential of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline derivatives against various viruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV).
Key Findings
- Antiviral Mechanism : The antiviral activity is attributed to the ability of these compounds to bind to viral DNA, thereby inhibiting viral replication. This binding occurs through intercalation into the DNA helix, which disrupts essential processes necessary for viral uncoating and replication .
- Efficacy : Studies showed that certain derivatives exhibited significant antiviral activity at concentrations as low as , indicating their potential as therapeutic agents in viral infections .
Data Table: Antiviral Activity Against Selected Viruses
| Compound Name | Virus Type | Effective Concentration (mM) |
|---|---|---|
| 2,3-Dimethyl-6-(dimethylaminoethyl) | HSV-1 | 1e-5 |
| 2-(Dimethylamino)ethyl derivative | CMV | 1e-5 |
| 6-Dodecyl derivative | VZV | 1e-5 |
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, compounds derived from indolo[2,3-b]quinoxaline have been investigated for their anti-inflammatory properties.
Key Findings
- Mechanism : The anti-inflammatory effects are linked to the inhibition of lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory mediators. Compounds that incorporate specific substituents have shown enhanced anti-inflammatory activity compared to standard treatments like indomethacin .
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | LOX Inhibition (%) | Comparison Drug |
|---|---|---|
| Indolo[2,3-b]quinoxaline | 75 | Indomethacin |
| Modified derivative | 85 | Indomethacin |
Mechanism of Action
The primary mechanism of action of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer and antiviral activities .
Comparison with Similar Compounds
Key Observations:
- Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., dodecyl) improve lipophilicity and MDR modulation but may reduce solubility . Aryl groups (e.g., methoxyphenyl) enhance electrochemical properties via electron-donating effects .
- Bioactivity: Aminoethyl and triazolylmethyl substituents enhance antiviral and anticancer activities, respectively, likely due to improved target interactions .
- Structural Modifications : Annulated benzene rings (e.g., in 7H-benzo derivatives) strengthen DNA binding but compromise antiviral efficacy, highlighting a trade-off between affinity and specificity .
Photochemical and Electrochemical Properties
Table 2: Photophysical and Electronic Properties
Key Observations:
- Methoxy and methyl substituents redshift absorption maxima (λₘₐₓ) compared to brominated analogs, suggesting electron-donating groups enhance π-conjugation .
- The dodecyl chain in the target compound is unlikely to significantly alter electronic properties but may improve film-forming abilities in material applications.
Cytotoxicity and DNA Interaction
- 6-(4-Methoxyphenyl) Derivative : Exhibits moderate cytotoxicity (IC₅₀ = 18 μM in HL-60 cells) despite strong DNA binding, indicating other factors (e.g., cellular uptake) influence activity .
- IDQ-5 (Triazolylmethyl Derivative) : High potency (IC₅₀ = 4.2 μM) attributed to synergistic effects of fluorinated aryl groups and triazole-mediated hydrogen bonding .
Biological Activity
6-Dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24N2
- Molecular Weight : 288.41 g/mol
The unique structure contributes to its biological activity, particularly in binding interactions with various biological targets.
Anticancer Activity
Research indicates that indolo[2,3-b]quinoxaline derivatives exhibit significant anticancer properties. A study highlighted that certain derivatives showed inhibitory effects on the viability of A431 human epidermoid carcinoma cells. The mechanism involves the inhibition of Stat3 phosphorylation, which is crucial for cancer cell proliferation and survival .
Table 1: Anticancer Activity of Indolo[2,3-b]quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline | A431 (human epidermoid carcinoma) | Not specified | Inhibition of Stat3 phosphorylation |
| 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline | Burkitt’s lymphoma | Not specified | Antiviral activity against HSV-1 |
Antiviral Activity
Indoloquinoxalines have been studied for their antiviral properties. For instance, derivatives have shown effectiveness against herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV). The proposed mechanism involves intercalation into viral DNA, disrupting critical processes for viral replication .
Case Study : A derivative was found to significantly inhibit HSV-1 replication in vitro, demonstrating the potential for therapeutic applications in treating viral infections.
Antimicrobial Activity
The antimicrobial properties of indoloquinoxalines are also noteworthy. Studies have reported that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium strains .
Table 2: Antimicrobial Activity of Indolo[2,3-b]quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (mg/L) | Activity Type |
|---|---|---|---|
| 6-Dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline | MRSA | <1 | Antibacterial |
| 6-Nitroquinoxaline | E. faecium | 0.98 | Antibacterial |
The biological activity of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline is attributed to its ability to interact with various biomolecules:
- DNA Intercalation : The compound can intercalate between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer cell signaling pathways.
- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell death.
Q & A
Q. What are the most reliable synthetic routes for 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A two-step approach involving Suzuki coupling followed by annulation via C–N coupling with aliphatic amines (e.g., dodecylamine) is preferred for introducing alkyl chains like the dodecyl group. This method overcomes substrate limitations observed in one-pot Pd-catalyzed C–H activation pathways . For methyl substitution at position 7, Stille or Sonogashira couplings are employed using pre-functionalized intermediates .
Q. How are the photophysical properties of 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline characterized?
Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) are critical. UV-Vis reveals absorption maxima (e.g., ~450–600 nm for indoloquinoxalines), while CV determines HOMO/LUMO levels. For example, methoxy-substituted analogs show HOMO levels at −5.2 eV and band gaps of ~2.3 eV, which are tunable via alkyl chain modifications . Time-resolved fluorescence spectroscopy further assesses excited-state lifetimes for photovoltaic applications .
Q. What role does the dodecyl chain play in modifying the compound’s solubility and aggregation?
The dodecyl chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene) and reduces intermolecular aggregation in thin films, as confirmed by atomic force microscopy (AFM). This is critical for applications like organic electronics, where planar structures often aggregate .
Advanced Research Questions
Q. How can contradictory results in the electrochemical properties of indoloquinoxaline derivatives be resolved?
Discrepancies in HOMO/LUMO values often arise from solvent effects (e.g., dichloromethane vs. acetonitrile) or reference electrode calibration. Internal calibration using ferrocene/ferrocenium (Fc/Fc⁺) and consistent solvent choice (IUPAC-recommended) are essential. For example, HOMO levels vary by 0.1–0.3 eV across solvents, impacting band gap calculations .
Q. What experimental designs are optimal for evaluating 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline as a photosensitizer in dye-sensitized solar cells (DSSCs)?
Use co-sensitization strategies with carbazole- or triphenylamine-based donors (e.g., FS10-FS12 dyes) to broaden absorption spectra. Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance at the TiO₂/dye interface, while incident photon-to-current efficiency (IPCE) measurements validate light-harvesting efficiency. Dyes with bithiophene linkers achieve IPCE >70% .
Q. How does the compound’s DNA intercalation mechanism influence its cytotoxicity?
DNA binding is assessed via UV-Vis hypochromicity (30–40% at 260 nm) and thermal denaturation assays (ΔTₘ > 5°C for calf thymus DNA). Flow linear dichroism confirms intercalation, with planar indoloquinoxaline cores inserting between base pairs. Derivatives with dimethylaminoethyl side chains (e.g., B-220 analogs) show enhanced cytotoxicity (IC₅₀ ~10 µM in HL-60 cells) due to improved DNA affinity .
Q. What methodologies address aggregation-induced quenching in indoloquinoxaline-based emitters?
Introduce steric hindrance via bulky substituents (e.g., 2,4-di-tert-butylphenyl) or copolymerization with nonplanar monomers. Time-correlated single-photon counting (TCSPC) reveals aggregation-induced lifetime reductions (e.g., from 8 ns in solution to 2 ns in films). Blending with polystyrene matrices suppresses quenching, enhancing photoluminescence quantum yield (PLQY) by 50% .
Q. How can QSAR models guide the design of more potent 6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline derivatives?
QSAR studies highlight lipophilicity (logP > 3) and polar surface area (PSA < 60 Ų) as critical for blood-brain barrier penetration. Substituents like morpholinoethyl groups improve cytotoxicity (r² = 0.89 in HL-60 models). Molecular docking (AutoDock Vina) identifies favorable interactions with topoisomerase II’s ATP-binding domain (binding energy < −9 kcal/mol) .
Methodological Notes
- Synthetic Optimization : Use Pd(OAc)₂/XPhos catalysts for Suzuki couplings to achieve >80% yield .
- DNA Binding Assays : Compete with ethidium bromide in fluorescence displacement assays (Kd ~10⁶ M⁻¹) .
- Photovoltaic Testing : Employ iodide/triiodide electrolytes with Z907 reference dyes for DSSC benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
